Hept-1-EN-2-YL diphenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62869-90-3 |
|---|---|
Molecular Formula |
C19H23O4P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
hept-1-en-2-yl diphenyl phosphate |
InChI |
InChI=1S/C19H23O4P/c1-3-4-7-12-17(2)21-24(20,22-18-13-8-5-9-14-18)23-19-15-10-6-11-16-19/h5-6,8-11,13-16H,2-4,7,12H2,1H3 |
InChI Key |
RXNKKXMJYXRCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Hept 1 En 2 Yl Diphenyl Phosphate and Analogues
Direct Phosphorylation Approaches
Direct phosphorylation methods involve the formation of the enol phosphate (B84403) bond in a single key step from a suitable precursor, typically an enol or an enolate.
Strategies from Hept-1-en-2-ol (B40076) and Phosphorylating Agents
The direct phosphorylation of an enol, such as hept-1-en-2-ol, with a suitable phosphorylating agent represents a straightforward approach to synthesizing the target compound. Hept-1-en-2-ol, the enol tautomer of heptan-2-one, can theoretically be trapped by an electrophilic phosphorus reagent like diphenyl phosphorochloridate to yield hept-1-en-2-yl diphenyl phosphate. Diphenyl phosphorochloridate is a known versatile reagent for the synthesis of enol phosphates. nih.gov
The general reaction proceeds by the nucleophilic attack of the enol oxygen on the phosphorus atom of the phosphorylating agent, with the subsequent loss of a leaving group, typically a chloride ion. The stability of the enol and the reactivity of the phosphorylating agent are critical factors for the success of this method. While conceptually simple, this approach can be challenged by the often low concentration of the enol form in the keto-enol equilibrium of aliphatic ketones like heptan-2-one.
| Substrate | Phosphorylating Agent | Product | Notes |
| Hept-1-en-2-ol | Diphenyl phosphorochloridate | This compound | A direct phosphorylation approach. |
Enolate Phosphorylation Techniques
A more common and generally more efficient direct method involves the generation of an enolate from a ketone, followed by trapping with a phosphorylating agent. researchgate.net In the context of synthesizing this compound, heptan-2-one would first be treated with a strong base to form the corresponding enolate. This enolate, being a potent nucleophile, then readily attacks diphenyl phosphorochloridate to form the desired vinyl phosphate.
The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation, especially in asymmetrical ketones. For heptan-2-one, deprotonation can occur at either the C1 or C3 position. The use of kinetic or thermodynamic control can favor the formation of one regioisomer over the other. For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted, kinetic enolate (at C1), which would lead to the desired this compound.
| Ketone | Base | Phosphorylating Agent | Product |
| Heptan-2-one | Lithium diisopropylamide (LDA) | Diphenyl phosphorochloridate | This compound |
Indirect Synthetic Pathways
Indirect methods involve the transformation of a functionalized substrate, such as an α-haloketone, into the target enol phosphate through rearrangement reactions.
Adaptation of the Perkow Reaction for Vinyl Phosphate Formation
The Perkow reaction is a classic method for the synthesis of vinyl phosphates from α-haloketones and trialkyl or triaryl phosphites. wikipedia.orgchem-station.com In this reaction, the phosphite (B83602) attacks the carbonyl carbon of the α-haloketone, leading to a rearrangement that expels a halide ion and forms the enol phosphate. wikipedia.org
For the synthesis of this compound, this would involve the reaction of a 1-halo-heptan-2-one (e.g., 1-chloro-heptan-2-one or 1-bromo-heptan-2-one) with a phosphite such as triphenyl phosphite. The reaction mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of the halide to yield the vinyl phosphate. wikipedia.org The Perkow reaction is often in competition with the Michaelis-Arbuzov reaction, which leads to a β-keto phosphonate (B1237965). chem-station.com However, the formation of the Perkow product is generally favored with α-haloketones. wikipedia.org
| α-Haloketone | Phosphite | Product |
| 1-Halo-heptan-2-one | Triphenyl phosphite | This compound |
A notable advancement is the Perkow-Shi reaction, a modified one-pot procedure that generates the enol phosphate directly from a ketone. researchgate.net This method involves the in-situ formation of an α-tosyloxyketone from the parent ketone (e.g., heptan-2-one) using a hypervalent iodine reagent like hydroxy(tosyloxy)iodobenzene (HTIB). Subsequent addition of a phosphite leads to the enol phosphate. researchgate.net However, for asymmetric aliphatic ketones like heptan-2-one, this method has been reported to yield mixtures of products with low yields (around 10-20%). researchgate.net
Modified Michaelis-Arbuzov Reactions
The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. While the classical Michaelis-Arbuzov reaction of an α-haloketone would lead to a β-keto phosphonate, variations of this reaction can be steered towards the formation of vinyl phosphates. wikipedia.org The reaction of an α-haloketone with a trivalent phosphorus compound can lead to either the Perkow product (enol phosphate) or the Michaelis-Arbuzov product (β-keto phosphonate), with the Perkow pathway often being dominant. wikipedia.org
The reaction of an α-haloketone, such as 1-halo-heptan-2-one, with a triaryl phosphite can be considered a variation that favors the Perkow-type product, leading to the formation of a vinyl phosphate. chem-station.com The mechanism involves the initial SN2 attack of the phosphite on the carbonyl carbon, which is characteristic of the Perkow reaction pathway.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1-Halo-heptan-2-one | Triphenyl phosphite | This compound | Perkow/Modified Michaelis-Arbuzov |
Base-Mediated Synthesis of Enol Phosphates
The base-mediated synthesis of enol phosphates is a widely used and effective method. researchgate.net This approach is closely related to the enolate phosphorylation technique described earlier. It involves the deprotonation of a ketone by a base to form an enolate, which is then trapped by a phosphoryl chloride. The choice of base is critical and can range from strong bases like alkali metal hydrides and amides to milder organic bases, depending on the substrate and the desired regioselectivity. For a substrate like heptan-2-one, using a strong, non-nucleophilic base is essential to efficiently generate the enolate for subsequent reaction with diphenyl phosphorochloridate.
| Ketone | Base | Phosphorylating Agent | Product |
| Heptan-2-one | e.g., Sodium Hydride, LDA | Diphenyl phosphorochloridate | This compound |
Phase-Transfer Catalysis in Enol Phosphate Synthesis
Phase-transfer catalysis (PTC) represents a potent methodology in synthetic organic chemistry for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgfzgxjckxxb.com This technique is particularly advantageous in the synthesis of enol phosphates, where an ionic nucleophile, such as a phosphate anion, needs to react with an organic substrate. ijirset.comresearchgate.net The core principle involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the anion from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgslideshare.net
The mechanism in the context of enol phosphate synthesis involves the catalyst's cation forming an ion pair with the phosphate anion. This lipophilic ion pair is soluble in the organic phase, allowing the phosphate nucleophile to be present in the same phase as the organic electrophile (e.g., a halo-enol or a ketone enolate precursor). researchgate.netslideshare.net This circumvents the insolubility issue that would otherwise prevent or significantly slow down the reaction. The use of PTC can lead to faster reaction rates, higher yields, and milder reaction conditions, which is beneficial for synthesizing complex molecules and reducing the formation of byproducts. ijirset.com
Commonly used phase-transfer catalysts include salts like benzyltriethylammonium chloride and various phosphonium salts, which are often chosen for their thermal stability. wikipedia.orgfzgxjckxxb.com The efficiency of the catalysis can be influenced by the structure of the catalyst, the solvent system, and the nature of the reactants. For the synthesis of enol phosphates, PTC provides an effective and often more environmentally friendly route by potentially reducing the need for harsh solvents that dissolve all reactants in a single phase. fzgxjckxxb.comijirset.com
Catalytic Methods for Phosphoryl Bond Formation
The formation of the phosphoryl bond (P-O) in enol phosphates is a critical step that can be achieved through various catalytic strategies. These methods generally focus on activating the phosphorus center, the nucleophile (the enolate oxygen), or both, to facilitate the reaction. The process of phosphoryl group transfer often proceeds through a high-energy trigonal bipyramidal transition state or a pentacovalent phosphorane intermediate. nih.govnih.gov
Catalytic approaches can be broadly categorized:
Metal Ion Catalysis: Metal ions, such as Mg²⁺, can act as Lewis acids, coordinating to the phosphate oxygen atoms. This coordination neutralizes the negative charge on the phosphorus-containing electrophile, making it more susceptible to nucleophilic attack. The metal ion can also help to properly position the nucleophile and electrophile for the reaction. nih.gov
Covalent Catalysis: In this mechanism, a catalytic residue from an enzyme or a chemical catalyst forms a temporary covalent bond with the phosphoryl group. This is followed by the attack of the final nucleophile (the enolate). nih.gov
General Acid/Base Catalysis: Catalysts can function by activating the nucleophile (general base catalysis) or stabilizing the leaving group (general acid catalysis). For instance, a basic catalyst can deprotonate the enol precursor, increasing its nucleophilicity. ufl.edu An acidic catalyst can protonate a leaving group on the phosphorus reagent, making it easier to displace. youtube.com
The choice of mechanism—whether it is a concerted (S_N2-type) process or a stepwise pathway involving a stable intermediate—depends on the specific reactants and conditions. nih.gov The geometry of the transition state is a key factor, and effective catalysis relies on stabilizing this high-energy state. nih.gov For example, in the Atherton-Todd reaction, a base is used to generate the enolate, which then attacks a dialkyl phosphite in the presence of a halogenating agent, leading to the formation of the enol phosphate. tandfonline.com
Stereoselective Synthesis of Enol Phosphates
Achieving stereocontrol in the synthesis of enol phosphates is crucial as the geometry of the double bond can significantly influence the molecule's chemical reactivity and biological activity. Several methods have been developed to afford enol phosphates with high stereoselectivity (either E or Z isomers).
One prominent method involves the iodo(III)functionalization of alkynes. The reaction of an alkyne with a combination of an iodine(III) reagent (like chlorobenziodoxole) and a phosphate source in the presence of a silver salt can lead to the trans-addition of the iodine and phosphate groups across the triple bond. This process yields β-iodo(III)enol phosphates with high regio- and stereoselectivity. acs.orgacs.org These products can then be used in subsequent cross-coupling reactions. acs.org
Another powerful strategy is based on the Perkow reaction or the related Atherton-Todd reaction. For instance, the reaction of β-alkynyl ketones with a dialkyl phosphite can be directed to produce a specific isomer by carefully selecting the base. Research has shown that using sodium hydride (NaH) as the base in the Atherton-Todd reaction of β-alkynyl ketones results in the formation of the Z-isomer of the corresponding β-alkynyl-enol phosphate with high selectivity. tandfonline.comtandfonline.com The choice of a less bulky base like NaH favors the formation of one geometric isomer over the other. tandfonline.com
The effect of different bases on the stereochemical outcome of this reaction has been studied, demonstrating that the ratio of Z/E isomers is highly dependent on the base used.
Table 1: Effect of Base on the Stereoselectivity of β-Alkynyl-Enol Phosphate Synthesis tandfonline.com This interactive table is based on data reported for the reaction of a specific β-alkynyl ketone with diethyl phosphite.
| Base | Z/E Isomer Ratio | Yield (%) |
|---|---|---|
| NaH | >99:1 | 85 |
| t-BuOK | 80:20 | 70 |
| Et3N | 50:50 | 65 |
| DBU | 40:60 | 72 |
Furthermore, stereoselective synthesis can also be achieved through catalyzed rearrangements. A one-pot approach using a mild trimethylamine-catalyzed 1,3-hydrogen migration of unconjugated enol phosphates (derived from a Perkow reaction) can produce (E)-α,β-unsaturated esters with greater than 99% (E)-stereoselectivity. rsc.org These examples highlight the diverse strategies available for controlling the stereochemistry during the synthesis of enol phosphates and their analogues.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei, offering rich insights into the molecular structure of hept-1-en-2-yl diphenyl phosphate (B84403). By analyzing the spectra of different nuclei, a detailed picture of the molecule's framework can be assembled.
Elucidation of the Hept-1-en-2-yl Moiety: ¹H and ¹³C NMR
The hept-1-en-2-yl fragment of the molecule, with its combination of olefinic and aliphatic protons and carbons, gives rise to a series of characteristic signals in both ¹H and ¹³C NMR spectra. The analysis of chemical shifts, coupling constants, and multiplicities allows for the unambiguous assignment of each atom within this moiety.
In the ¹H NMR spectrum, the terminal vinyl protons are particularly informative. These protons typically appear as distinct multiplets in the olefinic region of the spectrum. The geminal coupling between them, along with the vicinal couplings to the adjacent alkyl chain, provides crucial information about the double bond's substitution pattern. The remaining protons of the heptyl chain exhibit signals in the upfield aliphatic region, with their chemical shifts and splitting patterns reflecting their proximity to the electron-withdrawing phosphate group and their neighboring protons.
The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The two carbons of the C=C double bond are readily identified by their characteristic downfield shifts in the olefinic region. The carbon atom directly bonded to the phosphate oxygen (C2) is expected to show a downfield shift compared to a standard alkane carbon due to the deshielding effect of the electronegative oxygen atom. The remaining carbons of the heptyl chain will appear at progressively upfield chemical shifts.
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Hept-1-en-2-yl Moiety of Hept-1-en-2-yl Diphenyl Phosphate
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| H-1a (vinyl) | 5.25 (dd, J = 2.0, 10.5 Hz) | - |
| H-1b (vinyl) | 5.15 (dd, J = 2.0, 17.0 Hz) | - |
| C-1 (vinyl) | - | 115.8 |
| C-2 (vinyl) | - | 145.2 (d, JC-P = 7.5 Hz) |
| H-3 | 2.10 (t, J = 7.5 Hz, 2H) | - |
| C-3 | - | 35.4 |
| H-4 | 1.45 (m, 2H) | - |
| C-4 | - | 28.9 |
| H-5 | 1.30 (m, 2H) | - |
| C-5 | - | 31.6 |
| H-6 | 1.30 (m, 2H) | - |
| C-6 | - | 22.5 |
| H-7 | 0.90 (t, J = 7.0 Hz, 3H) | - |
| C-7 | - | 14.0 |
Note: The data presented in this table is hypothetical and serves for illustrative purposes. Actual experimental values may vary.
Phosphorus Connectivity and Environment: ³¹P NMR
³¹P NMR spectroscopy is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum is expected to exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphate ester and is sensitive to the nature of the groups attached to the phosphorus atom. This provides unequivocal evidence for the phosphate core of the molecule.
Stereochemical Assignments via NMR
Beyond establishing the basic connectivity, NMR spectroscopy, through techniques like the Nuclear Overhauser Effect (NOE), can be used to determine the stereochemistry of the molecule. For this compound, a key stereochemical feature would be the geometry around the double bond if it were trisubstituted. However, for a terminal alkene, the primary stereochemical considerations would involve the conformation of the heptyl chain. NOE experiments can reveal through-space proximities between protons. For instance, irradiation of the protons on C-3 would be expected to show an NOE enhancement to the vinylic protons, helping to confirm their spatial relationship.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (C₁₉H₂₃O₄P), HRMS would provide an exact mass measurement that corresponds to this formula, thereby confirming the identity of the compound.
Table 2: Molecular Formula and Exact Mass
| Compound Name | Molecular Formula | Calculated Exact Mass |
| This compound | C₁₉H₂₃O₄P | 362.1334 |
Fragmentation Pattern Analysis for Structural Features
When subjected to the high-energy conditions within a mass spectrometer, molecules fragment in predictable ways. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to deduce the structure of the parent ion. For this compound, characteristic fragmentation pathways would include the loss of the hept-1-en-2-yl moiety or the loss of a phenyl group from the phosphate core. The observation of fragment ions corresponding to the diphenyl phosphate anion and the hept-1-en-2-yl cation would provide strong evidence for the proposed structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of organophosphate esters like this compound, which might otherwise be thermally labile. This soft ionization technique allows for the analysis of the intact molecule, providing crucial data on its molecular weight and elemental composition.
In a typical ESI-MS analysis, the compound is introduced into the mass spectrometer in a solution. The high selectivity of ESI-MS enables the detection of different phosphate species, often without the need for extensive pre-separation. acs.org For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, depending on the purity of the sample and solvents used. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass of these ions, which can be used to confirm the elemental formula (C₁₉H₂₃O₄P).
Tandem mass spectrometry (MS/MS) experiments are instrumental in structural elucidation. By selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For organophosphate esters, fragmentation pathways often involve the cleavage of the ester bonds. mdpi.com For this compound, characteristic fragment ions would be anticipated, such as the one corresponding to diphenyl phosphate at m/z 251.0465, resulting from the cleavage of the enol C-O bond. mdpi.com Further fragmentation of the diphenyl phosphate ion could also occur. The study of these fragmentation patterns provides unequivocal confirmation of the different substructures within the molecule. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule.
The vibrational spectra of this compound are dominated by bands corresponding to its constituent alkene and diphenyl phosphate moieties.
The alkene group gives rise to several characteristic bands. The C=C stretching vibration is expected to appear as a moderate band in the IR spectrum between 1680-1640 cm⁻¹. acs.org The stretching vibrations of the vinyl =C-H bonds are typically observed at wavenumbers above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). acs.org
The phosphate group also has distinct vibrational signatures. The P=O stretching vibration is one of the most prominent and is typically observed as a strong band in the IR spectrum in the region of 1300-1200 cm⁻¹. The P-O-C stretching vibrations give rise to complex bands in the fingerprint region, typically between 1200 and 900 cm⁻¹. Raman spectroscopy is particularly useful for studying the phosphate group, with the PO₄ symmetric stretching mode providing a strong and identifiable peak. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Intensity |
|---|---|---|---|---|
| Alkene (C=C-H) | =C-H Stretch | 3100 - 3000 | IR, Raman | Medium |
| C=C Stretch | 1680 - 1640 | IR, Raman | Medium-Weak | |
| Phosphate (P=O, P-O-C) | P=O Stretch | 1300 - 1200 | IR | Strong |
| P-O-C Stretch | 1200 - 900 | IR, Raman | Strong, Complex | |
| Aromatic (Phenyl) | C-H Stretch | 3100 - 3000 | IR, Raman | Medium |
| C=C Ring Stretch | 1600 - 1450 | IR, Raman | Medium-Strong |
The compound name, Hept-1-en -2-yl diphenyl phosphate, explicitly indicates the presence of an enol isomer. This compound exists in equilibrium with its keto tautomer, 2-oxoheptyl diphenyl phosphate. The position of this keto-enol equilibrium is influenced by factors such as solvent and temperature. masterorganicchemistry.com
Vibrational spectroscopy is a key method for investigating this tautomerism. pnas.orgdocumentsdelivered.com The enol form is characterized by the C=C stretching band (1680-1640 cm⁻¹) and the absence of a strong carbonyl (C=O) band. The corresponding keto tautomer would exhibit a strong C=O stretching band, typically in the range of 1725-1705 cm⁻¹, while the C=C stretching band would be absent. libretexts.org By analyzing the relative intensities of these characteristic bands in IR or Raman spectra under different conditions, the equilibrium position and the thermodynamic parameters of the tautomerization process can be determined. For related α-ketophosphonates, studies have shown that while aliphatic compounds exist mainly in the keto form, aromatic derivatives can enolize extensively. pnas.orgdocumentsdelivered.comnih.gov The diphenyl phosphate group in the title compound would likely influence the equilibrium, potentially stabilizing the enol form.
X-ray Crystallography for Solid-State Structure Determination
While ESI-MS and vibrational spectroscopy provide valuable structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique can precisely map the atomic positions, providing accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction study would definitively confirm its constitution and configuration. It would reveal the geometry around the phosphorus atom, the conformation of the diphenyl phosphate and heptenyl groups, and the stereochemistry of the double bond. The analysis of crystal structures of related organophosphorus compounds has been crucial in understanding their chemical and physical properties. mdpi.com
Although a crystal structure for this compound is not publicly available, the technique is widely used for phosphate-containing materials to determine their phase composition and crystalline structure. nih.govnih.gov Such an analysis would provide the ultimate proof of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
Mechanistic Investigations of Reactivity and Transformations
Reaction Mechanisms Involving the Vinyl Phosphate (B84403) Moiety
The electronic nature of the vinyl phosphate group, characterized by the electron-withdrawing phosphate substituent, governs its reactivity towards a range of reagents and reaction conditions.
Nucleophilic Additions and Substitutions
The carbon-carbon double bond in hept-1-en-2-yl diphenyl phosphate is susceptible to nucleophilic attack, a reaction influenced by the nature of the nucleophile and the reaction conditions. Generally, nucleophilic addition to vinyl phosphonates and related species can proceed via different pathways. Strong nucleophiles can add to the β-carbon of the vinyl group in a Michael-type addition. sapub.org The resulting carbanion can then be protonated or react with other electrophiles.
In the context of this compound, the reaction with a nucleophile (Nu⁻) would likely proceed as depicted in the following scheme:
Scheme 1: Proposed Nucleophilic Addition to this compound
The stability of the intermediate carbanion would be influenced by the substituents on the phosphorus atom and the nature of the solvent. Subsequent protonation would yield the corresponding saturated phosphonate (B1237965).
It is also conceivable that under certain conditions, particularly with hard nucleophiles, a direct attack at the phosphorus center could occur, leading to a substitution reaction where the diphenyl phosphate acts as a leaving group. However, the presence of the vinyl group makes the addition pathway a competitive process. sapub.org
Radical Polymerization and Copolymerization Pathways
The vinyl group in this compound can participate in radical polymerization and copolymerization reactions, offering a route to novel phosphorus-containing polymers. The general mechanism for radical polymerization involves initiation, propagation, and termination steps.
Table 1: Proposed Radical Polymerization of this compound
| Step | Description |
| Initiation | A radical initiator (R•) adds to the vinyl group, generating a new radical species. |
| Propagation | The newly formed radical adds to another monomer molecule, extending the polymer chain. |
| Termination | Two growing polymer chains combine or disproportionate to terminate the polymerization process. |
The reactivity of vinyl phosphates in radical polymerization can be influenced by the steric bulk of the phosphate group and the electronic effects of the substituents. acs.org Copolymerization with other vinyl monomers would allow for the incorporation of phosphorus-containing units into a variety of polymer backbones, potentially imparting properties such as flame retardancy or improved adhesion.
Olefinic Transformations (e.g., hydrofunctionalization, epoxidation)
The double bond of this compound is also amenable to various olefinic transformations, expanding its synthetic utility.
Hydrofunctionalization: Palladium-catalyzed hydrofunctionalization reactions of vinyl arenes have been reported, and similar methodologies could potentially be applied to vinyl phosphates. nih.govnih.gov For instance, a hydroarylation reaction could introduce an aryl group across the double bond. The mechanism would likely involve the formation of a palladium-hydride species that adds to the vinyl group, followed by reductive elimination.
Epoxidation: The electron-deficient nature of the double bond in vinyl phosphates suggests that it would be reactive towards nucleophilic epoxidizing agents. Reagents like hydrogen peroxide in the presence of a suitable catalyst could be employed to form the corresponding epoxide. organic-chemistry.orgacs.org The resulting vinyl epoxide would be a valuable intermediate for further synthetic manipulations, such as ring-opening reactions. rsc.orgyoutube.com
Scheme 2: Proposed Epoxidation of this compound
Role of the Diphenyl Phosphate as a Leaving Group
The diphenyl phosphate moiety is an excellent leaving group, a property that is central to many of the reactions of this compound. libretexts.orglibretexts.org
Cleavage Mechanisms of P-O Bonds
The cleavage of the P-O bond in diphenyl phosphate esters can occur through several mechanisms, depending on the reaction conditions and the nature of the attacking species. researchgate.netdtic.mil
Nucleophilic Attack at Phosphorus: In substitution reactions, a nucleophile attacks the electrophilic phosphorus atom, leading to the departure of the phenoxide or the entire diphenyl phosphate group. The stability of the resulting diphenyl phosphate anion contributes to its good leaving group ability. ru.nlttu.ee The reaction can proceed through a concerted SN2-type mechanism or a stepwise mechanism involving a pentacoordinate phosphorus intermediate. sapub.orgfrontiersin.org
Acid or Base Catalysis: The cleavage can be catalyzed by acids, which protonate the phosphate oxygen, making the phosphorus atom more electrophilic. Bases can deprotonate a nucleophile, increasing its reactivity, or in some cases, directly attack the phosphorus center.
Table 2: Factors Influencing P-O Bond Cleavage
| Factor | Influence on Cleavage |
| Nucleophile Strength | Stronger nucleophiles facilitate cleavage. |
| Solvent Polarity | Polar solvents can stabilize the charged transition states and leaving groups. frontiersin.org |
| Steric Hindrance | Steric bulk around the phosphorus atom can hinder nucleophilic attack. |
| Electronic Effects | Electron-withdrawing groups on the phenyl rings can enhance the leaving group ability. |
Impact on Subsequent Reaction Pathways
The departure of the diphenyl phosphate group is often the driving force for subsequent transformations, enabling the formation of new chemical bonds. For instance, in palladium-catalyzed cross-coupling reactions, the vinyl phosphate can act as an electrophile. bohrium.com
Following the initial reaction involving the vinyl group, the diphenyl phosphate can be cleaved to generate a phosphonic acid. This transformation is significant as phosphonic acids and their derivatives have a wide range of applications. The hydrolysis of diphenyl phosphonates to the corresponding phosphonic acids can be achieved under various conditions, including enzymatic catalysis. researchgate.net
The ability of the diphenyl phosphate to act as a good leaving group is crucial in synthetic strategies where the vinyl group is first used as a handle for molecular construction, and the phosphate is subsequently removed or transformed. This dual reactivity makes this compound a valuable building block in organic synthesis.
Catalytic Reactivity of the Diphenyl Phosphate Component
The diphenyl phosphate group in this compound is a versatile functional group that can participate in various catalytic transformations. Its reactivity stems from its ability to act as a leaving group and to influence the electronic properties of the adjacent vinylic system.
Brønsted Acid Catalysis (e.g., Friedel-Crafts type reactions)
The diphenyl phosphate moiety can serve as a leaving group in the presence of a strong Brønsted acid, facilitating Friedel-Crafts-type alkylation reactions. In such a reaction, the acid protonates the phosphate oxygen, transforming the diphenyl phosphate into a better leaving group. This departure generates a vinyl cation intermediate from the heptenyl chain. This highly reactive electrophile can then be attacked by an electron-rich aromatic compound (arene) to form a new carbon-carbon bond. researchgate.netnih.gov
The general mechanism can be outlined as follows:
Protonation: A strong Brønsted acid (e.g., triflic acid, TfOH) protonates one of the oxygen atoms of the phosphate group.
Formation of a Vinyl Cation: The protonated diphenyl phosphate group leaves, generating a resonance-stabilized vinyl cation at the C2 position of the heptenyl backbone.
Electrophilic Aromatic Substitution: An electron-rich arene attacks the vinyl cation, leading to the formation of a σ-complex (arenium ion).
Deprotonation: A weak base removes a proton from the σ-complex, restoring aromaticity and yielding the final α-arylated product.
Research on analogous systems, such as alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates, demonstrates that these transformations can be promoted by acids like TfOH. nih.gov In some cases, if the substrate contains strongly electron-donating groups that can stabilize the cationic intermediate, the reaction may even proceed without an external acid promoter. nih.gov The efficiency of the Friedel-Crafts alkylation is dependent on the nucleophilicity of the arene, with electron-rich arenes like anisole (B1667542) and mesitylene (B46885) showing high reactivity. researchgate.net
Table 1: Illustrative Friedel-Crafts-Type Arylation with Phosphate Leaving Groups This table is based on data for analogous α-phosphoryloxy ester systems to illustrate the principle of the reaction.
| Phosphate Substrate (Analog) | Arene Nucleophile | Acid Promoter | Product Yield | Reference |
|---|---|---|---|---|
| Alkyl 2-((diphenoxyphosphoryl)oxy)-2-phenylacetate | Benzene | TfOH | 97% | researchgate.net |
| Alkyl 2-((diphenoxyphosphoryl)oxy)-2-phenylacetate | Mesitylene | TfOH | 75% | researchgate.net |
| Alkyl 2-((diphenoxyphosphoryl)oxy)-2-(p-methoxyphenyl)acetate | Anisole | None | High | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Nickel(0)-catalyzed Suzuki-Miyaura coupling)
The diphenyl phosphate group of an enol phosphate like this compound serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. acs.org This allows for the formation of new carbon-carbon bonds at the vinylic position. Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for these transformations, capable of coupling a wide range of challenging electrophiles, including enol phosphates. rsc.org
In a Nickel(0)-catalyzed Suzuki-Miyaura coupling, the general catalytic cycle involves three key steps: cmu.edunih.gov
Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-oxygen bond of the enol phosphate. This is often the rate-determining step and results in an alkenyl-Ni(II)-phosphate complex.
Transmetalation: An organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the nickel center, displacing the phosphate group. This step typically requires a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the final cross-coupled product and regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle.
This methodology allows for the synthesis of highly substituted alkenes from enol phosphate precursors. The choice of ligand on the nickel catalyst is crucial for achieving high efficiency and can influence the rate of each step in the cycle. rsc.org
Table 2: Example of Nickel-Catalyzed Suzuki-Miyaura Coupling of Enol Derivatives This table presents representative data for the coupling of various aryl electrophiles, illustrating the conditions under which an enol phosphate like this compound would react.
| Aryl Electrophile (Analog) | Boronic Acid | Catalyst System | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloropyridine | Phenylboronic acid | Ni(COD)₂ / dppf | Dioxane | High | rsc.org |
| Aryl Tosylate | Phenylboronic acid | trans-NiCl(o-Tol)(PCy₃)₂ | aq. THF | Good to High | nih.gov |
| 5-Bromopyrimidine | 2-Thiopheneboronic acid | NiCl₂(PCy₃)₂ | tert-Amyl alcohol | 91% | nih.gov |
Regioselectivity and Stereoselectivity in Transformations
The reactivity of this compound is governed by distinct regio- and stereochemical considerations. The molecule possesses two primary reactive sites: the electrophilic phosphorus center and the C1=C2 double bond.
Regioselectivity: In nucleophilic substitution reactions, the outcome depends on whether the attack occurs at the phosphorus atom or the C2 carbon of the enol system. nih.gov
Attack at Phosphorus: Strong nucleophiles, particularly under basic conditions, will preferentially attack the electrophilic phosphorus atom, leading to the cleavage of the P-O bond and displacement of the enolate.
Attack at Carbon (C2): This is characteristic of the metal-catalyzed cross-coupling reactions discussed previously, where the catalyst selectively activates the C-O bond.
The formation of the enol phosphate itself from its parent ketone (heptan-2-one) can also present regiochemical challenges. If an asymmetric ketone is used, deprotonation can occur on either side of the carbonyl, potentially leading to a mixture of regioisomeric enol phosphates. nih.gov For heptan-2-one, deprotonation can form either the hept-1-en-2-olate (kinetic product, favored by bulky, non-nucleophilic bases like LDA at low temperatures) or the hept-2-en-2-olate (thermodynamic product). youtube.com Therefore, the synthesis of this compound specifically requires conditions that favor the formation of the terminal enolate.
Stereoselectivity: The stereochemistry of the C1=C2 double bond is a critical aspect. The synthesis of enol phosphates from ketones via standard enolization often results in a mixture of E/Z isomers, as controlling the geometry of the enolate can be difficult. nih.govrsc.org However, stereoselective methods, such as the iodo(III)functionalization of terminal alkynes (e.g., 1-heptyne), can provide excellent control, leading to the formation of a single isomer of the resulting enol ester. acs.orgacs.org
In subsequent reactions, such as Suzuki-Miyaura coupling, the transformation is typically stereoretentive. This means that the configuration of the double bond in the starting enol phosphate is preserved in the final arylated product. This property is highly valuable as it allows for the synthesis of stereochemically defined substituted alkenes.
Mechanistic Studies of Chemical Stability and Degradation
The stability of this compound is primarily determined by the susceptibility of the phosphate ester linkage to degradation, most commonly through hydrolysis. cdc.gov
Hydrolytic Degradation: Hydrolysis is a key degradation pathway for phosphate esters and can proceed via cleavage of either the P-OAr or the P-O-vinyl bond. The mechanism is highly dependent on the pH of the environment. acs.orgmdpi.com
Alkaline Hydrolysis: Under basic conditions, hydrolysis typically occurs via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This is generally an SN2-type process that results in the cleavage of a P-O bond and inversion of stereochemistry at the phosphorus atom. acs.orgmdpi.com For aryl phosphates, the P-OAr bond is typically cleaved.
Acidic Hydrolysis: Under acidic conditions, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic. Water then acts as the nucleophile. Phosphate esters tend to be more stable under acidic conditions compared to basic conditions.
The presence of the two phenyl groups influences the electrophilicity of the phosphorus atom and the stability of the corresponding phenoxide leaving groups.
Thermal Degradation: Organophosphate esters exhibit varied thermal stability. Studies on related diphenyl phosphate esters show that they are considerably more stable than their diethyl counterparts but less stable than corresponding phosphonates or phosphinates. nih.gov Thermal decomposition often initiates with the elimination of a phosphorus acid to form an unsaturated compound. nih.gov For this compound, high temperatures could lead to complex degradation pathways involving both the alkenyl chain and the phosphate group. The onset of degradation for a comparable diphenyl ester has been observed at 289 °C. nih.gov
Table 3: Key Degradation Pathways for Phosphate Esters
| Degradation Pathway | Conditions | Mechanism | Primary Products | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Basic (e.g., NaOH) | SN2 attack at Phosphorus | Diphenyl phosphate, Hept-1-en-2-ol (B40076) (tautomerizes to Heptan-2-one) | acs.org |
| Enzymatic Hydrolysis | Presence of phosphotriesterases | Enzyme-catalyzed nucleophilic attack | Diphenyl phosphate, Heptan-2-one | researchgate.netresearchgate.net |
| Thermal Decomposition | High Temperature (>280 °C) | Elimination / Radical pathways | Phosphorus acids, volatile organics | nih.gov |
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Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules. For a compound like Hept-1-en-2-yl diphenyl phosphate (B84403), MD simulations can illuminate its conformational dynamics, interactions with other molecules, and response to external stimuli.
Investigating Molecular Interactions and Dynamic Behavior
While specific molecular dynamics simulation studies on Hept-1-en-2-yl diphenyl phosphate are not prevalent in publicly accessible literature, the methodology remains a powerful tool for understanding its behavior. Such simulations would typically model the phosphate ester in various environments, such as in a solvent or near a biological macromolecule. The primary goal would be to understand the non-covalent interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, that govern its behavior at the atomic level. The dynamic trajectory generated from these simulations would reveal the flexibility of the heptenyl chain and the rotational freedom of the phenyl groups, which are critical for its binding affinity to potential targets.
Mechanochemical Dissociation Studies
The investigation of how mechanical forces can induce the cleavage of chemical bonds in this compound falls under the purview of mechanochemical dissociation studies. These theoretical examinations apply external forces to the molecule in a simulated environment to identify the weakest points in its structure and the energetic requirements for bond rupture. For an organophosphorus compound, a key focus would be the P-O bonds, as their scission is often a critical step in both its intended mode of action and its degradation pathways. Understanding the mechanochemical dissociation is particularly relevant in contexts such as polymer chemistry, where the compound might be incorporated into materials subjected to mechanical stress.
Structure-Reactivity Relationship Modeling
The relationship between the molecular structure of this compound and its chemical reactivity can be systematically explored through structure-reactivity relationship modeling. These models are fundamental in predicting the compound's behavior in various chemical reactions.
Quantitative Structure-Activity Relationships (QSAR) in Organophosphorus Chemistry
Applications in Advanced Organic Synthesis
Vinyl Phosphates as Synthons for Carbon-Carbon Bond Formation
Vinyl phosphates, including hept-1-en-2-yl diphenyl phosphate (B84403), are highly effective synthons for creating new carbon-carbon bonds, a fundamental process in organic synthesis. Their utility stems from the ability of the phosphate group to act as a good leaving group in transition metal-catalyzed cross-coupling reactions and the capacity of the alkene moiety to participate in various addition reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org Vinyl phosphates have emerged as effective substitutes for the more traditional vinyl halides or triflates in this reaction. nih.govorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the vinyl phosphate to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The reaction of hept-1-en-2-yl diphenyl phosphate with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base, would lead to the formation of a new carbon-carbon bond at the C2 position of the heptene (B3026448) chain. This transformation is highly valued for its tolerance of a wide variety of functional groups and its stereospecificity, preserving the configuration of the double bond. nih.govnih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Alkenyl Phosphates
| Alkenyl Phosphate Substrate | Coupling Partner (Organoboron) | Palladium Catalyst | Base | Product | Yield (%) |
| 1-Phenylvinyl diethyl phosphate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,1-Diphenylethene | 85 |
| Cyclohex-1-en-1-yl diphenyl phosphate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1-(4-Methoxyphenyl)cyclohex-1-ene | 92 |
| This compound | Naphthylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 2-Naphthylhept-1-ene | (Predicted High) |
The double bond in this compound is susceptible to a variety of addition reactions. youtube.com These reactions can introduce new functional groups and expand the molecular complexity of the substrate. Depending on the reagents and conditions used, these additions can proceed via different mechanisms, including electrophilic addition, nucleophilic addition (Michael-type), and cycloadditions. ingentaconnect.comthieme-connect.de
For instance, the conjugate addition of nucleophiles, such as amines, alcohols, or carbon nucleophiles, to vinyl phosphates bearing an electron-withdrawing group can occur. rsc.orgnih.gov While this compound itself is not strongly activated for Michael addition, derivatives can be designed to facilitate such reactions. thieme-connect.de Furthermore, the alkene can undergo reactions like hydroboration-oxidation to introduce a hydroxyl group or halogenation to add dihalides across the double bond. youtube.com
Enol Phosphates as Precursors for Carbonyl Compounds
Enol phosphates serve as stable and isolable precursors to enolates, which are key intermediates in the formation of carbonyl compounds. nih.gov The conversion of an enol phosphate like this compound back to a ketone (in this case, heptan-2-one) can be achieved under specific conditions, often involving reductive cleavage or hydrolysis. This "masked carbonyl" functionality is particularly useful in multi-step syntheses where the direct presence of a ketone might interfere with other transformations. The synthesis of enol phosphates from ketones is a well-established process, often achieved through the Perkow reaction or by trapping a kinetically formed enolate with a phosphorylating agent. nih.govrsc.org
Development of New Phosphorylating Agents and Reagents
Research into enol phosphates has also spurred the development of novel phosphorylating agents. beilstein-journals.org The reactivity of the phosphate group in compounds like this compound can be harnessed to transfer the diphenyl phosphate moiety to other molecules, such as alcohols or amines. While not a primary application for simple enol phosphates, the principles underlying their reactivity contribute to the design of more sophisticated phosphorylating reagents. For example, the development of chiral phosphorylating agents allows for the asymmetric synthesis of biologically important phosphorylated molecules. nih.gov
Stereocontrolled Synthesis of Complex Molecules and Natural Products
The ability to control stereochemistry is paramount in the synthesis of complex molecules and natural products. bris.ac.uk Vinyl phosphates play a crucial role in this area. The Suzuki-Miyaura coupling of vinyl phosphates, for example, is known to proceed with retention of the double bond geometry. nih.gov This allows for the stereospecific synthesis of substituted alkenes, which are common motifs in natural products.
Furthermore, the phosphate group itself can be a site of chirality if the two ester groups are different and the enol substituent is appropriate. The stereocontrolled synthesis of such P-chiral compounds is an active area of research, with applications in asymmetric catalysis and the synthesis of therapeutic oligonucleotides. nih.govrsc.org While this compound itself is not chiral at the phosphorus atom, it serves as a model for understanding the reactivity of this class of compounds in stereoselective transformations. rsc.org
Applications as Catalyst Components or Ligands in Homogeneous Catalysis
While the primary role of this compound is as a synthetic intermediate, related organophosphorus compounds, particularly phosphines, are essential as ligands in homogeneous catalysis. nih.govresearchgate.net The electronic and steric properties of phosphine (B1218219) ligands are critical for tuning the reactivity and selectivity of transition metal catalysts. chemistryviews.org
Alkenylphosphines, which feature a phosphorus atom directly attached to a carbon-carbon double bond, are of particular interest as they can coordinate to metal centers through both the phosphorus atom and the π-system of the alkene. ingentaconnect.com Although this compound is a phosphate and not a phosphine, its synthesis and reactivity provide insights into the broader field of organophosphorus chemistry. The development of new synthetic methods for organophosphorus compounds, including phosphates, can often be adapted for the synthesis of novel phosphine ligands with unique properties for catalysis. chemistryviews.orgnih.gov
Degradation and Stability Studies in Academic Contexts
Hydrolytic Stability of the Phosphate (B84403) Ester Linkage
The hydrolysis of organophosphate esters is a principal degradation pathway in aqueous environments and can be catalyzed by both acids and bases. oup.comoup.com The reaction involves the cleavage of a P-O-C bond, leading to the formation of a phosphate diester and an alcohol.
The acid-catalyzed hydrolysis of phosphate triesters, such as Hept-1-en-2-yl diphenyl phosphate, is a well-documented process. Studies on analogous compounds like p-nitrophenyl diphenyl phosphate show that the reaction is catalyzed by protons, though a rate maximum can be observed at specific acid concentrations, after which the rate may decrease due to negative electrolyte effects. acs.org For the hydrolysis of p-nitrophenyl diphenyl phosphate in aqueous dioxane, a rate maximum occurs at approximately 1.5 M perchloric acid. acs.org
The mechanism of acid-catalyzed hydrolysis can proceed through several pathways. A common mechanism involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.gov This process generally follows an AAc2 mechanism, involving P-O bond cleavage. nih.gov However, an alternative pathway involving C-O bond cleavage (AAl1 or AAl2 mechanisms) can also occur, particularly under acidic conditions. nih.govviu.ca The transition state in acid hydrolysis is suggested to be strongly hydrated. acs.org
Table 1: Research Findings on Acid-Catalyzed Hydrolysis of Related Phosphate Esters
| Compound | Acid Medium | Key Findings | Reference |
| p-Nitrophenyl diphenyl phosphate | Perchloric acid (HClO₄) in aqueous dioxane | Rate maximum observed at ~1.5 M HClO₄. | acs.org |
| Methyl dialkylphosphinates | Not specified | Polar and steric effects have minimal influence compared to base-catalyzed hydrolysis. Proceeds via AAc2 or AAl1/AAl2 mechanisms. | nih.gov |
| Triphenyl phosphate | Perchloric acid in aqueous dioxane | Hydrolysis is catalyzed, but complicated by the subsequent hydrolysis of the diphenyl phosphate product. | acs.org |
Under basic conditions, the hydrolysis of phosphate esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. pearson.com This reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the phosphorus atom, leading to the cleavage of the P-O bond. viu.ca This pathway involves the formation of a transient, high-energy trigonal bipyramidal intermediate. pearson.comlibretexts.org
For organophosphate esters, base-catalyzed hydrolysis is generally favored and results in the formation of a phosphate diester and an alcohol or phenol (B47542). viu.ca The rate of this reaction is significantly influenced by the steric hindrance around the phosphorus atom and the nature of the leaving group. nih.gov In the case of this compound, the leaving groups would be phenoxide and hept-1-en-2-oxide. The relative stability of these leaving groups influences which ester linkage is preferentially cleaved. Microbial degradation of organophosphorus compounds often relies on hydrolysis as a key initial step. oup.com
Thermal Degradation Pathways and Products
The thermal stability of organophosphate esters is a critical factor, especially in applications where they are used as flame retardants. nih.gov Studies on various OPEs, including aryl phosphates, indicate that the primary thermal degradation pathway involves the elimination of a phosphorus acid. nih.govresearchgate.netbookpi.org This process occurs at lower temperatures for alkyl phosphates compared to aryl phosphates. researchgate.netmdpi.com
For an aryl phosphate, thermal decomposition generates a phosphorus acid which can then promote char formation in a degrading polymer matrix, a key mechanism of flame retardancy in the solid phase. mdpi.com Alternatively, the degradation can produce volatile radical species that escape to the gas phase and interrupt combustion reactions. mdpi.com For this compound, the initial degradation would likely yield diphenyl phosphoric acid and volatile hydrocarbons derived from the heptenyl group, such as heptadienes. The specific products and pathways are dependent on the level of oxygenation at the phosphorus atom. nih.govbookpi.orgmdpi.com
Table 2: General Thermal Degradation Characteristics of Organophosphate Esters
| Type of Phosphate Ester | Relative Degradation Temperature | Primary Initial Product | Primary Flame Retardant Action | Reference |
| Alkyl Phosphates | Lower | Phosphorus Acid | Multiple pathways | researchgate.netmdpi.com |
| Aryl Phosphates | Higher | Phosphorus Acid | Solid phase (char formation) | researchgate.netmdpi.com |
| Phosphonates/Phosphinates | Much Higher | Phosphorus Acid | Gas phase (radical trapping) | nih.govresearchgate.net |
Photochemical Degradation Studies
Photochemical degradation is another significant pathway for the transformation of OPEs in the environment. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photosensitizing species like hydroxyl radicals (•OH). mdpi.comresearchgate.net
Studies on various OPEs have shown that degradation rates and pathways are highly dependent on the molecular structure. mdpi.com For instance, the photodegradation of triphenyl phosphate has been shown to be more rapid than that of many alkylated or chlorinated OPEs, a difference attributed to its higher reactivity with hydroxyl radicals. murdoch.edu.au The degradation of OPEs in the presence of a photocatalyst like titanium dioxide (TiO₂) often proceeds via oxidation by photogenerated radicals. mdpi.com The primary degradation pathways typically involve hydroxylation of the aromatic rings, oxidation, and cleavage of the ester bonds (dealkylation or dearylation), leading to the formation of simpler phosphate esters, phenols, and other byproducts. mdpi.com For this compound, photochemical reactions would likely target the phenyl rings and the C=C double bond of the heptenyl group, in addition to the phosphate ester linkages.
Oxidative Degradation Mechanisms
Oxidative degradation is a key transformation process for organophosphorus compounds. oup.comoup.com This can be mediated by various oxidizing agents or through advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). mdpi.com
The degradation of OPEs in AOPs is primarily driven by the attack of these free radicals. mdpi.com The reaction can lead to the hydroxylation and oxidation of the side chains, followed by dealkylation or dearylation. mdpi.com Enzymes, particularly those from microorganisms, can also catalyze the degradation of OPEs. mdpi.com While hydrolysis is the most common enzymatic route, some enzymes may degrade OPEs by oxidizing their alkyl or aryl chains. mdpi.com For this compound, the phenyl groups and the unsaturated heptenyl chain would be susceptible to oxidative attack, leading to bond cleavage and the formation of smaller, more oxidized molecules, ultimately resulting in mineralization to phosphate, carbon dioxide, and water under ideal conditions.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of Hept-1-en-2-yl diphenyl phosphate (B84403) and its analogues is an area ripe for innovation, with a growing emphasis on green chemistry principles to enhance efficiency and sustainability. tandfonline.comresearchgate.net Future research is expected to move beyond traditional methods, exploring novel catalytic systems and reaction conditions that offer higher yields, greater selectivity, and a reduced environmental footprint.
One promising avenue is the development of catalyst- and solvent-free reaction conditions . tandfonline.com Drawing inspiration from broader advances in organophosphorus chemistry, mechanochemical methods, such as ball-milling, could be investigated for the synthesis of Hept-1-en-2-yl diphenyl phosphate precursors. tandfonline.com This approach often leads to shorter reaction times, high product yields, and eliminates the need for chromatographic purification. tandfonline.com
The exploration of novel catalytic systems is another key research direction. For instance, copper nanoparticle (CuNP)-catalyzed methods have shown promise in the synthesis of related vinyl phosphonates from alkynes and dialkyl phosphites. vanderbilt.eduresearchgate.net Adapting such a system for the synthesis of this compound could offer a milder and more economical alternative to traditional palladium- or nickel-catalyzed reactions. researchgate.net
Furthermore, the principles of biocatalysis are increasingly being applied to the synthesis of organophosphorus compounds. nih.govresearchgate.netacs.org Enzymatic approaches, such as those employing phosphorylases, could be explored for the selective phosphorylation of a hept-1-en-2-ol (B40076) precursor. nih.gov Biocatalytic methods offer the potential for high stereoselectivity and operation under mild, aqueous conditions, aligning with the goals of sustainable chemistry. researchgate.netacs.org
The table below outlines potential novel synthetic strategies for this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Mechanochemistry (Ball-Milling) | Solvent-free, reduced waste, shorter reaction times. tandfonline.com | Optimization of milling parameters, investigation of solid-state reaction mechanisms. |
| Copper Nanoparticle Catalysis | Use of a more abundant and less toxic metal catalyst, mild reaction conditions. vanderbilt.eduresearchgate.net | Catalyst design and stability, substrate scope and functional group tolerance. |
| Biocatalysis (e.g., Phosphorylases) | High selectivity, environmentally benign conditions, use of renewable resources. acs.orgnih.gov | Enzyme screening and engineering, optimization of reaction conditions for the specific substrate. |
| Visible-Light Photoredox Catalysis | Use of light as a renewable energy source, high functional group tolerance. mdpi.com | Development of suitable photocatalysts and reaction conditions for the phosphorylation step. |
Exploration of New Reactivity Modes and Transformations for this compound
The unique combination of a vinyl group and a diphenyl phosphate moiety in this compound opens up a wide array of possibilities for exploring novel reactivity and chemical transformations. Future research in this area will likely focus on leveraging both the electrophilic and nucleophilic nature of the molecule, as well as the potential for catalytic activation at various sites.
A significant area of future investigation will be the biotransformation of this compound. Inspired by studies on other organophosphorus compounds, researchers may explore how enzymes such as cytochrome P450 monooxygenases and hydrolases can metabolize this molecule. researchgate.netvanderbilt.edu Such studies could reveal pathways for both activation, potentially leading to new reactive intermediates, and detoxification.
The vinyl group is a prime target for a variety of transformations. Photostimulated reactions , for instance, have been shown to induce S1 vinylic mechanisms in related vinyl phosphate esters, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Investigating the photochemistry of this compound could uncover novel synthetic utilities. Furthermore, electrophilic attack on the double bond can initiate a cascade of reactions, including rearrangements and phosphoryl group transfer, offering another avenue for exploration. acs.org
The phosphate group itself can act as a leaving group in transition-metal-catalyzed cross-coupling reactions . Building on the success of Negishi and Suzuki reactions with other vinyl phosphates, future work could focus on developing new palladium- or nickel-catalyzed methods to functionalize the vinylic position of this compound with a wide range of organic fragments. researchgate.netacs.org The reaction of functionalized vinyl phosphates with organometallic reagents to form complex structures like trisubstituted buta-1,3-dienes and α,β-unsaturated ketones also presents an exciting research direction. researchgate.netnih.gov
The table below summarizes potential new reactivity modes for this compound.
| Reactivity Mode | Potential Outcome | Key Research Focus |
| Biocatalytic Transformations | Generation of novel metabolites, understanding of metabolic pathways. researchgate.netvanderbilt.edu | Incubation with various enzyme systems (e.g., liver microsomes), identification of transformation products. |
| Photoredox Catalysis | Formation of new C-C or C-heteroatom bonds under mild conditions. nih.govrsc.org | Exploration of different photocatalysts and reaction partners. |
| Novel Cross-Coupling Strategies | Functionalization of the vinylic position with diverse substituents. researchgate.netacs.org | Development of new catalytic systems with improved scope and efficiency. |
| Reactions with Organometallic Reagents | Synthesis of complex organic molecules. researchgate.netnih.gov | Investigation of the reaction mechanism and stereochemical outcomes. |
Advanced Spectroscopic and Computational Techniques for Deeper Insight
To gain a more profound understanding of the structure, bonding, and reactivity of this compound, the application of advanced spectroscopic and computational techniques is paramount. Future research will undoubtedly leverage these tools to provide a detailed picture of the molecule at an unprecedented level of detail.
Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for the characterization of this compound and its derivatives. Beyond standard ¹H and ¹³C NMR, ³¹P NMR is particularly powerful for probing the electronic environment of the phosphorus nucleus. acs.org Emerging techniques like zero-field NMR could offer new ways to study J-coupling interactions without the influence of a strong magnetic field, providing unique structural information. researchgate.netmdpi.comnih.gov
Mass spectrometry (MS) , especially when coupled with soft ionization techniques like electrospray ionization (ESI), will be crucial for the detailed analysis of this compound and its reaction products. vanderbilt.eduresearchgate.net High-resolution mass spectrometry (HRMS) will enable the precise determination of elemental compositions, while tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, providing valuable structural information. researchgate.net
Computational chemistry , particularly Density Functional Theory (DFT) , will play an increasingly important role in complementing experimental studies. rsc.org DFT calculations can be employed to:
Predict spectroscopic properties, aiding in the interpretation of experimental spectra.
Elucidate reaction mechanisms by mapping out potential energy surfaces and identifying transition states. rsc.org
Understand the electronic structure and bonding within the molecule.
The integration of data science and machine learning with computational chemistry is an emerging trend that could be applied to this compound and its analogues. By analyzing large datasets of calculated properties, it may be possible to identify structure-property relationships that can guide the design of new molecules with specific desired characteristics.
The table below highlights the application of advanced techniques for studying this compound.
| Technique | Information Gained | Future Research Application |
| Multi-dimensional & Zero-Field NMR | Detailed structural information, through-bond and through-space correlations, J-coupling constants. tandfonline.comresearchgate.netmdpi.comnih.gov | Elucidation of the 3D structure in solution, studying intermolecular interactions. |
| High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Precise molecular weight, elemental composition, fragmentation patterns. vanderbilt.eduresearchgate.netresearchgate.net | Identification of reaction products and intermediates, characterization of unknown analogues. |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction pathways, predicted spectra. rsc.org | Mechanistic studies of novel reactions, rationalization of reactivity and selectivity. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, interactions with other molecules. | Understanding the behavior of the molecule in different environments and its interaction with potential biological targets. |
Design of Structurally Modified this compound Analogues for Specific Academic Research Goals
The modular nature of this compound makes it an excellent scaffold for the design and synthesis of a diverse library of analogues for various academic research purposes. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to probe specific chemical or biological questions.
One area of focus will be the modification of the heptenyl chain . Introducing different substituents at various positions of the alkyl chain could influence the molecule's steric and electronic properties. For example, the synthesis of analogues with functional groups amenable to click chemistry could facilitate their conjugation to other molecules of interest.
Varying the aromatic substituents on the phosphate group is another promising direction. Replacing the phenyl groups with electron-donating or electron-withdrawing groups would modulate the electrophilicity of the phosphorus center and could impact the leaving group ability of the phosphate moiety in substitution and cross-coupling reactions.
The phosphate group itself can be replaced by phosphonate (B1237965) isosteres . nih.govnih.govacs.org For instance, the synthesis of the corresponding vinylphosphonate, where the P-O-C linkage is replaced by a more stable P-C bond, could lead to analogues with altered reactivity and metabolic stability. Such analogues are of interest as potential mimics of natural phosphates in biological systems. acs.orgrsc.org
The development of chiral analogues through asymmetric synthesis represents a significant challenge and a highly rewarding research goal. The introduction of stereocenters in the heptenyl chain or at the phosphorus atom (P-stereogenic centers) would allow for the investigation of stereoselective reactions and interactions. nih.gov
The table below outlines potential structural modifications and their corresponding research goals.
| Structural Modification | Potential Research Goal | Example of Analogue |
| Modification of the Heptenyl Chain | Probing steric and electronic effects on reactivity; enabling bioconjugation. | Introduction of fluorine atoms or azide (B81097) groups. |
| Variation of Aryl Substituents | Tuning the electronic properties of the phosphate group. tandfonline.comresearchgate.net | Replacing phenyl with para-methoxyphenyl or para-nitrophenyl (B135317) groups. |
| Isosteric Replacement of the Phosphate | Enhancing metabolic stability; mimicking natural phosphates. nih.govnih.govacs.org | Hept-1-en-2-yl diphenylphosphonate. |
| Introduction of Chirality | Studying stereoselective reactions and interactions. nih.gov | Enantiomerically pure (R)- or (S)-Hept-1-en-2-yl diphenyl phosphate. |
Q & A
Q. How do structural modifications (e.g., alkyl chain length) alter the flame-retardant efficacy of diphenyl phosphate esters?
- Methodological Answer : Synthesize analogs with varying alkyl/aryl substituents and evaluate flame retardancy via microscale combustion calorimetry (MCC). Correlate peak heat release rate (pHRR) with thermogravimetric analysis (TGA) data to assess thermal stability. Compare gas-phase vs. condensed-phase action using FTIR spectroscopy of pyrolysis products .
Q. What in vitro models are appropriate for elucidating neurotoxic effects of diphenyl phosphate esters?
- Methodological Answer : Use SH-SY5Y neuroblastoma cells exposed to sub-cytotoxic concentrations (determined via MTT assay). Assess acetylcholinesterase (AChE) inhibition and mitochondrial membrane potential (ΔΨm) via JC-1 staining. Validate findings with primary neuronal cultures and RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
